3-Amino-3-methylpyrrolidin-2-one
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Overview
Description
3-Amino-3-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂O It is a derivative of pyrrolidinone, characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 3-amino-3-methylpyrrolidin-2-one, have been reported to exhibit bioactive properties
Mode of Action
It is known that the mode of action of a compound involves its interaction with its targets and the resulting changes
Biochemical Pathways
It is known that the compound belongs to the class of pyrrolidines , which are involved in various biological processes
Pharmacokinetics
Pharmacokinetics involves understanding these properties and their impact on the bioavailability of the compound
Result of Action
Some pyrrolidine derivatives have been reported to exert significant antitumor activity
Action Environment
It is known that environmental factors can significantly impact the action of a compound
Biochemical Analysis
Cellular Effects
It is known that pyrrolidinone derivatives can have a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that pyrrolidinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-3-methylbutanoic acid with a dehydrating agent can lead to the formation of the desired pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
Scientific Research Applications
3-Amino-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the amino and methyl groups, resulting in different chemical properties and reactivity.
3-Methylpyrrolidin-2-one: Contains a methyl group but lacks the amino group, leading to variations in its applications and reactivity.
3-Aminopyrrolidin-2-one:
Uniqueness: 3-Amino-3-methylpyrrolidin-2-one is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-3-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(6)2-3-7-4(5)8/h2-3,6H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBCVDWUYMSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105433-86-1 |
Source
|
Record name | 3-amino-3-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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